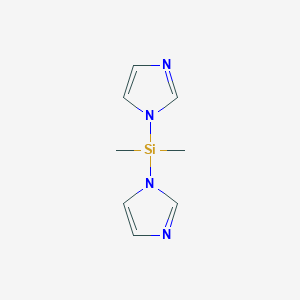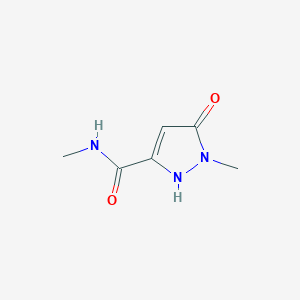
5-Hydroxy-N,1-dimethyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TK216 is a potent inhibitor of E26 transformation-specific (ETS) transcription factors. It is particularly known for its ability to inhibit the interaction between EWS-FLI1 and RNA helicase A, making it a promising compound in cancer research, especially for treating Ewing sarcoma .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TK216 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: The core structure of TK216 is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods
Industrial production of TK216 follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in industrial reactors.
Continuous Flow Processes: Continuous flow processes are employed to enhance efficiency and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
TK216 undergoes various chemical reactions, including:
Oxidation: TK216 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions are commonly employed to introduce or modify functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of TK216 with modified functional groups, which can be further studied for their biological activities.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, TK216 is used as a model compound to study the inhibition of ETS transcription factors. It serves as a reference for developing new inhibitors with improved efficacy and selectivity.
Biology
In biological research, TK216 is employed to investigate the role of ETS transcription factors in cellular processes. It helps in understanding the molecular mechanisms underlying cancer progression and metastasis.
Medicine
TK216 has shown significant potential in medical research, particularly in oncology. It is being studied for its efficacy in treating Ewing sarcoma and other cancers by inhibiting the EWS-FLI1 interaction, which is crucial for the survival and proliferation of cancer cells .
Industry
In the pharmaceutical industry, TK216 is being explored as a lead compound for developing new anticancer drugs. Its unique mechanism of action makes it a valuable candidate for drug development.
Mecanismo De Acción
TK216 exerts its effects by directly binding to the EWS-FLI1 fusion protein, inhibiting its interaction with RNA helicase A. This disruption leads to the inhibition of transcriptional activity mediated by EWS-FLI1, resulting in reduced proliferation and increased apoptosis of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
YK-4-279: Another ETS inhibitor that targets EWS-FLI1 but with different binding properties.
ET-743: A marine-derived compound that also targets transcription factors but through a different mechanism.
Trabectedin: Similar to ET-743, it binds to the minor groove of DNA and affects transcription factor activity.
Uniqueness of TK216
TK216 is unique due to its specific inhibition of the EWS-FLI1 and RNA helicase A interaction. This specificity provides a targeted approach to treating cancers driven by EWS-FLI1, such as Ewing sarcoma, with potentially fewer off-target effects compared to other inhibitors .
If you have any more questions or need further details, feel free to ask!
Propiedades
IUPAC Name |
N,2-dimethyl-3-oxo-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-7-6(11)4-3-5(10)9(2)8-4/h3,8H,1-2H3,(H,7,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEAGKJOZKWNTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=O)N(N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


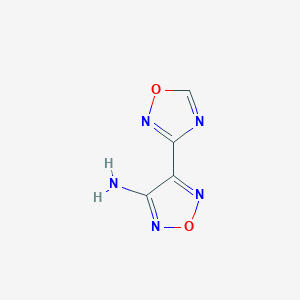
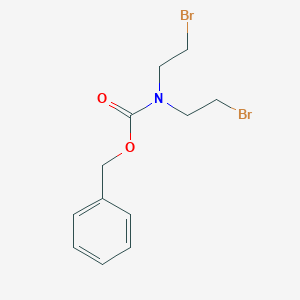
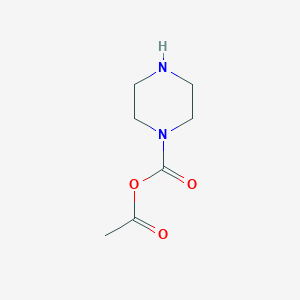


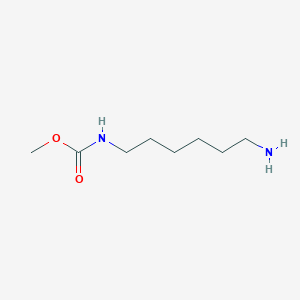
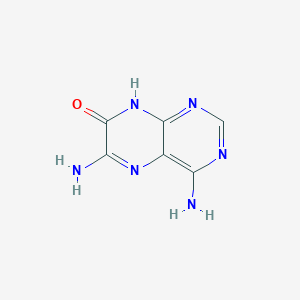
![6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70189.png)
![2,6-Bis[[tert-butyl(diphenyl)silyl]oxy]anthracene-9,10-dione](/img/structure/B70194.png)


